Weaker C–I Bond Enables Milder Cross-Coupling
The carbon–iodine (C–I) bond dissociation energy in aryl and alkyl iodides is approximately 209 kJ/mol, which is roughly 76 kJ/mol lower than the carbon–bromine (C–Br) bond dissociation energy (~285 kJ/mol) in analogous systems [1]. This translates into substantially faster oxidative addition kinetics with palladium(0) and other low-valent metal catalysts. In practical terms, the 5-iodo compound can undergo Suzuki, Sonogashira, and Buchwald–Hartwig couplings at lower temperatures and with lower catalyst loadings than the 5-bromo (CAS 485828-81-7) or 5-chloro analogs [2]. The non-halogenated analog (CAS 485828-46-4) cannot participate in these transformations at the 5-position without prior functionalization.
| Evidence Dimension | C–X bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE ~209 kJ/mol |
| Comparator Or Baseline | C–Br BDE ~285 kJ/mol (Br analog CAS 485828-81-7); C–Cl BDE ~327 kJ/mol (Cl analog CAS 1881526-86-8) |
| Quantified Difference | C–I is ~76 kJ/mol weaker than C–Br; ~118 kJ/mol weaker than C–Cl |
| Conditions | Standard bond energy data for aryl/alkyl halides from comprehensive compilation; not measured specifically on this scaffold |
Why This Matters
Weaker C–I bond enables cross-coupling under milder conditions, reducing side-reaction risk and enabling functional group tolerance—factors that directly impact synthetic route feasibility and procurement decisions for building-block sourcing.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. (C–I BDE ~209 kJ/mol, C–Br ~285 kJ/mol for alkyl/aryl halides). View Source
- [2] Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. (Establishes general reactivity order: I > Br >> Cl for oxidative addition). View Source
